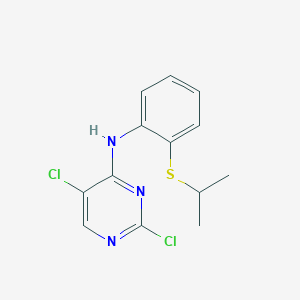
2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H13Cl2N3S and a molecular weight of 314.24 g/mol. This compound is characterized by its dichloro-substituted pyrimidin-4-amine core and an isopropylthio-phenyl group attached to the nitrogen atom. It is a solid substance typically stored under an inert atmosphere at temperatures between 2-8°C.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-(isopropylthio)aniline and 2,5-dichloropyrimidin-4-amine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under reflux conditions. A base such as triethylamine is often used to neutralize the by-products.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or large batch reactors are used to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: 2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyrimidin-4-amines.
科学研究应用
2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyrimidin-4-amines with biological targets.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
相似化合物的比较
2,5-Dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine is unique due to its specific structural features, such as the isopropylthio group and the dichloro-substituted pyrimidin-4-amine core. Similar compounds include:
2,5-Dichloro-N-(2-(ethylthio)phenyl)pyrimidin-4-amine: Similar structure but with an ethylthio group instead of isopropylthio.
2,5-Dichloro-N-(2-(methylthio)phenyl)pyrimidin-4-amine: Similar structure but with a methylthio group instead of isopropylthio.
2,5-Dichloropyrimidin-4-amine: Lacks the phenylthio group, making it structurally simpler.
These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity.
属性
IUPAC Name |
2,5-dichloro-N-(2-propan-2-ylsulfanylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3S/c1-8(2)19-11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWAVDIFJHCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
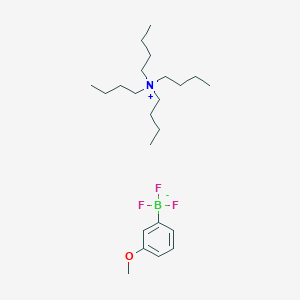
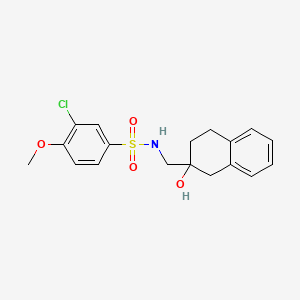
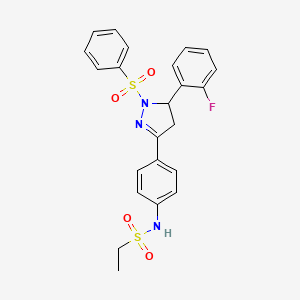
![4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2791653.png)
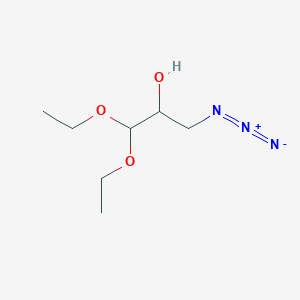
![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)
![2-(5-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2791657.png)

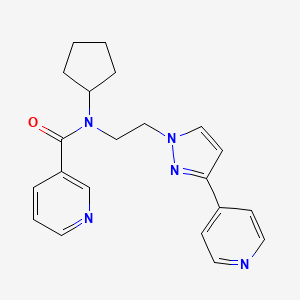
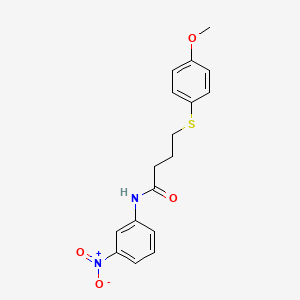
![2-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2791666.png)
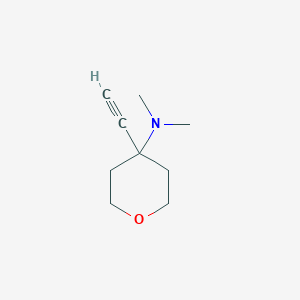
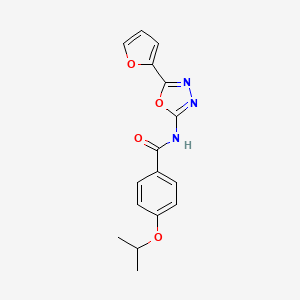
![1-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2791671.png)
